molecular formula C16H14ClF3N2O2 B3148797 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide CAS No. 658066-27-4

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide

Cat. No.: B3148797
CAS No.: 658066-27-4
M. Wt: 358.74
InChI Key: KMXWXRICPIQPPH-UHFFFAOYSA-N
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Description

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide is a synthetic organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a benzamide moiety through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring and the ethyl chain.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring and ethyl chain.

Scientific Research Applications

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl and chlorine substituents on the pyridine ring can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide is unique due to the combination of its trifluoromethyl and chlorine substituents on the pyridine ring, which can impart distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including antitumor, antibacterial, and enzyme inhibition properties.

  • Molecular Formula : C16H11ClF6N2O
  • Molar Mass : 396.71 g/mol
  • Density : 1.53 g/cm³
  • Melting Point : 118°C
  • Boiling Point : 319°C (decomposition)
  • pKa : 13.34 (predicted)
  • Hazard Symbols : N - Dangerous for the environment

The biological activity of this compound can be attributed to its interaction with various biological targets. Similar compounds have been shown to inhibit specific enzymes or pathways critical for cell proliferation and survival.

Inhibition of ADP-Ribosyltransferase

Research indicates that derivatives like 3-methoxybenzamide (3-MBA) inhibit ADP-ribosyltransferase, affecting cell division in bacteria such as Bacillus subtilis. This inhibition leads to filamentation and eventual lysis, suggesting that this compound may exhibit similar effects on bacterial cell division systems involving FtsZ function during vegetative growth and sporulation .

Antitumor Activity

Recent studies have evaluated the antitumor potential of benzamide derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various human tumor cell lines. The structure-activity relationship (SAR) analysis revealed that modifications in the benzamide structure could enhance or diminish antitumor activity.

CompoundCell Line TestedIC50 (µM)Mechanism
3-MBAHeLa15Inhibits FtsZ polymerization
N-{...}MCF7TBDTBD

Antibacterial Activity

The compound's potential as an antibacterial agent is also noteworthy. Research on related benzamide derivatives has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Studies

  • Study on ADP-Ribosylation :
    A study focused on the effects of 3-MBA on bacterial cell division revealed that it inhibits FtsZ function, a crucial protein for bacterial cytokinesis. This study suggests that this compound might share similar inhibitory properties .
  • Antitumor Efficacy in Clinical Settings :
    A clinical evaluation involving benzamide derivatives showed promising results in patients with advanced tumors. Among those treated with high doses, a notable percentage exhibited prolonged survival rates, indicating the potential effectiveness of compounds like this compound in cancer therapy .

Properties

IUPAC Name

N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O2/c1-24-12-4-2-3-10(7-12)15(23)21-6-5-14-13(17)8-11(9-22-14)16(18,19)20/h2-4,7-9H,5-6H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXWXRICPIQPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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